
Niobium(5+) ethanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Niobium(5+) ethanolate, also known as Niobium v ethoxide, is a compound with the molecular formula C10H25NbO5 . It is a colorless liquid that dissolves in some organic solvents .
Synthesis Analysis
This compound can be synthesized through a solvothermal process from niobium chloride in benzyl alcohol . During this process, octahedral [NbCl6−xO] complexes form through the exchange of chloride ligands .Molecular Structure Analysis
From a geometric perspective, the ten ethoxide ligand oxygen atoms of the Nb2(OEt)10 molecule in solution define a pair of octahedra sharing a common edge with the two niobium atoms located at their centers . From a bonding perspective, each niobium center is surrounded octahedrally by four monodentate and two bridging ethoxide ligands .Chemical Reactions Analysis
The most important reaction of niobium alkoxides, including this compound, is their hydrolysis to produce films and gels of niobium oxides . This reaction can be described by the following simplified equation: Nb2(OC2H5)10 + 5 H2O → Nb2O5 + 10 HOEt .Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.21 and a density of 1.268g/mL at 25°C . It has a melting point of 6°C and a boiling point of 140-142°C at 0.1mm Hg . The compound is soluble in organic solvents .科学的研究の応用
Esterification and Chemical Synthesis
Niobium catalysts, including forms such as niobium phosphate, have been employed in the esterification reactions of fatty acids with alcohols, showing high activity and reusability without loss of activity. This highlights their potential for applications in biofuel production and chemical synthesis (Bassan et al., 2013).
Nanomaterials and Quantum Size Effects
Niobium pentoxide, prepared by soft chemical routes, exhibits unique physical properties including phase transformation temperatures and textural properties, which are influenced by the synthesis method. Its application spans across various fields, including catalysis and materials science, where its bulk and surface properties, as well as quantum size effects, are of particular interest (Brayner & Bozon-Verduraz, 2003).
Electrochemical Energy Storage
Nanostructured niobium-based oxides have been identified as promising materials for electrochemical energy storage applications. Their use in batteries, supercapacitors, and fuel cells leverages their high potential window and rich redox chemistry, making them suitable as electrode materials for advanced energy storage solutions (Yan et al., 2016).
Catalysts for Biomass Conversion
Niobium oxides serve as efficient and reusable catalysts in the conversion of biomass into fermentable sugars and biofuels. Their role in the delignification of switchgrass and subsequent enzymatic hydrolysis demonstrates their potential to make ethanol production more economical and environmentally friendly (Ansanay et al., 2014).
Advanced Catalytic Processes
The synthesis and characterization of niobium(V) ethoxide highlight its suitability as a precursor for chemical vapor deposition and atomic layer deposition of niobium oxide layers. Its volatility and purity are critical for its application in thin-film technologies and the fabrication of high-quality niobium oxide films (Cai et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Niobium(5+) Ethanolate: A Detailed Mechanism of Action
This compound, also known as Niobium ethoxide, is a metal-organic compound that plays a significant role in the sol-gel processing of materials containing niobium oxides .
Target of Action
The primary target of this compound is the formation of niobium oxides and mixed metal oxides . It is also used to prepare ferroelectric nanomaterials consisting of oxides of potassium, silicon, and niobium .
Mode of Action
This compound interacts with its targets through a process known as hydrolysis . This compound dimerizes in solution to form Nb2(OEt)10 molecules . The oxygen atoms of the bridging ethoxides are each bonded to both niobium centers, and these two ligands are cis to one another within the coordination sphere .
Biochemical Pathways
The most important reaction of this compound is its hydrolysis to produce films and gels of niobium oxides . Although these reactions are complex, they can be described by this simplified equation:
Nb2(OC2H5)10+5H2O→Nb2O5+10HOEtNb_2(OC_2H_5)_{10} + 5H_2O \rightarrow Nb_2O_5 + 10HOEt Nb2(OC2H5)10+5H2O→Nb2O5+10HOEt
Pharmacokinetics
It is known that this compound is a colorless liquid that dissolves in some organic solvents but hydrolyzes readily . It freezes at 5 °C and boils at 142 °C at 0.1 mmHg .
Result of Action
The hydrolysis of this compound results in the formation of niobium oxides . These oxides have been used in various applications, including the sol-gel processing of materials and the preparation of ferroelectric nanomaterials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water triggers the hydrolysis of this compound . Additionally, the thermal decomposition of this compound begins above 325 – 350 °C .
生化学分析
Biochemical Properties
It is known that Niobium(5+) ethanolate can be synthesized by the electrochemical reaction of ethanol with niobium plate and stainless-steel electrodes in the presence of tetraethylammonium chloride (TEAC) as the conductive additive .
Molecular Mechanism
It is known that this compound dimerizes in solution to form Nb2(OEt)10 molecules . Each niobium center is surrounded octahedrally by four monodentate and two bridging ethoxide ligands
Temporal Effects in Laboratory Settings
It is known that this compound freezes at 5 °C and boils at 142 °C at 0.1 mmHg
特性
| { "Design of the Synthesis Pathway": "Niobium(5+) ethanolate can be synthesized by reacting niobium pentachloride with ethanol in the presence of a base.", "Starting Materials": [ "Niobium pentachloride", "Ethanol", "Base (e.g. sodium ethoxide)" ], "Reaction": [ "Add niobium pentachloride to a flask containing ethanol and base", "Stir the mixture at room temperature for several hours", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with ethanol to remove any impurities", "Dry the solid under vacuum to obtain Niobium(5+) ethanolate" ] } | |
CAS番号 |
3236-82-6 |
分子式 |
C10H30NbO5 |
分子量 |
323.25 g/mol |
IUPAC名 |
ethanol;niobium |
InChI |
InChI=1S/5C2H6O.Nb/c5*1-2-3;/h5*3H,2H2,1H3; |
InChIキー |
PNCDAXYMWHXGON-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5] |
正規SMILES |
CCO.CCO.CCO.CCO.CCO.[Nb] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




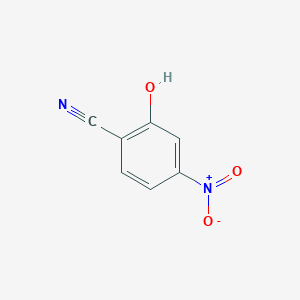
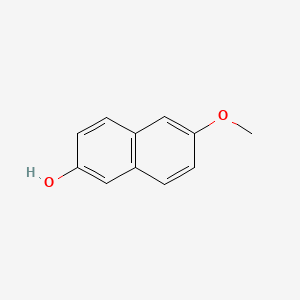

![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)

![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)
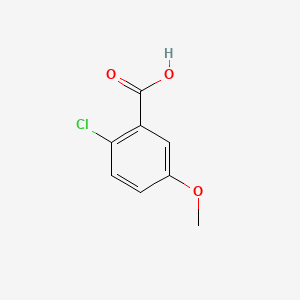
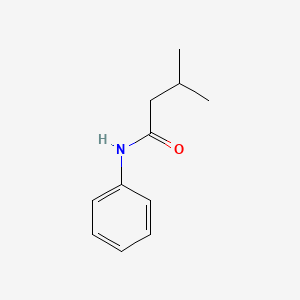
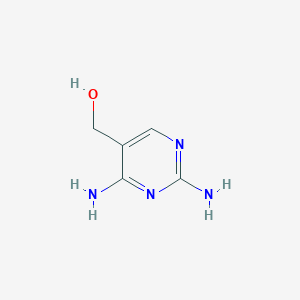
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1581683.png)

![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)